molecular formula C15H21N5O3S2 B2685367 4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine CAS No. 1986427-35-3

4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine

Cat. No.: B2685367
CAS No.: 1986427-35-3
M. Wt: 383.49
InChI Key: LFFSKORXQKCALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine is a useful research compound. Its molecular formula is C15H21N5O3S2 and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)thiomorpholine (CAS Number: 1986427-35-3) exhibits significant biological activities, particularly due to its pyrazole moieties and the thiomorpholine structure. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure

The compound consists of a thiomorpholine ring linked to a sulfonamide group, which is further connected to two pyrazole units. The structural formula can be represented as follows:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Purity and Synthesis

According to supplier data, the compound is available with an estimated purity of over 90% for research purposes .

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds with pyrazole structures often exhibit antioxidant and anti-inflammatory activities. Pyrazoles are known for their ability to scavenge free radicals and inhibit inflammatory pathways. In molecular docking studies, derivatives similar to this compound have shown promising results in inhibiting key enzymes involved in inflammation .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria. For instance, related pyrazole compounds have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .

Anticancer Potential

The biological activity of pyrazole derivatives extends into anticancer research , where they have been noted for their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may interact with cellular signaling pathways involved in cell proliferation and survival .

  • Enzyme Inhibition : The sulfonamide group may play a critical role in inhibiting enzymes such as carbonic anhydrase or certain kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties help modulate ROS levels, reducing oxidative stress which is linked to various diseases including cancer.
  • Cell Cycle Arrest : Certain studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, contributing to their anticancer effects.

Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant activity of various pyrazole derivatives, the compound exhibited a significant reduction in lipid peroxidation levels, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related compounds against clinical isolates of E. coli and S. aureus using the agar disc diffusion method. The results indicated that compounds structurally similar to this thiomorpholine derivative displayed effective inhibition zones, suggesting a promising avenue for developing new antibiotics.

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds with similar structural features induced apoptosis in breast cancer cell lines through the activation of caspase pathways.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(1-ethyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-4-18-10-13(15(21)20-12(3)9-11(2)16-20)14(17-18)25(22,23)19-5-7-24-8-6-19/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSKORXQKCALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.